molecular formula C13H9F3N2O4S B14070749 N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 86785-34-4

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B14070749
CAS No.: 86785-34-4
M. Wt: 346.28 g/mol
InChI Key: NCSTXAZGMCHNLM-UHFFFAOYSA-N
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Description

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their antimicrobial properties and have been widely used in medicinal chemistry. This particular compound is characterized by the presence of a nitro group and a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of aniline with trifluoroacetic anhydride and sulfonyl chloride. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted and thiol-substituted derivatives .

Scientific Research Applications

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to inhibit bacterial growth by mimicking PABA makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

86785-34-4

Molecular Formula

C13H9F3N2O4S

Molecular Weight

346.28 g/mol

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H9F3N2O4S/c14-13(15,16)11-8-9(18(19)20)6-7-12(11)17-23(21,22)10-4-2-1-3-5-10/h1-8,17H

InChI Key

NCSTXAZGMCHNLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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